4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-8-11(6-7-12(9)14)19(17,18)16-13-5-3-4-10(2)15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZDONADRLTHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Bromo-3-Methylbenzene
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-bromo-3-methylbenzene. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and chlorinating agent. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as polysulfonation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Bromo-3-methylbenzene |
| Reagent | Chlorosulfonic acid |
| Molar Ratio | 1:1.2 (substrate:ClSO₃H) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
The crude product is purified via vacuum distillation or recrystallization from hexane. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the sulfonyl chloride group (-SO₂Cl) through characteristic peaks at 1,370 cm⁻¹ (asymmetric S=O stretch) and 1,170 cm⁻¹ (symmetric S=O stretch).
Synthesis of 6-Methylpyridin-2-Amine
Amination of 2-Methylpyridine
6-Methylpyridin-2-amine is synthesized via the Chichibabin reaction, where 2-methylpyridine reacts with sodium amide (NaNH₂) in liquid ammonia.
Procedure
-
Liquid ammonia is charged into a reactor, followed by the addition of sodium metal to generate NaNH₂.
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2-Methylpyridine is added dropwise at 124–129°C, and the mixture is stirred for 10 hours.
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Hydrolysis with water yields the amine, which is isolated via distillation under reduced pressure (1.33–2.67 kPa).
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Methylpyridine |
| Reagent | Sodium amide (NaNH₂) |
| Solvent | Liquid ammonia |
| Temperature | 124–129°C |
| Reaction Time | 10 hours |
| Yield | 72% |
Nuclear magnetic resonance (¹H NMR) analysis reveals a singlet at δ 2.25 ppm for the methyl group and a doublet at δ 6.35 ppm for the aromatic protons adjacent to the amine.
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Formation
The target compound is synthesized via nucleophilic substitution, where 4-bromo-3-methylbenzenesulfonyl chloride reacts with 6-methylpyridin-2-amine in the presence of pyridine as a catalyst.
Procedure
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Equimolar amounts of sulfonyl chloride (0.1 mol) and amine (0.1 mol) are combined with pyridine (0.05 mol) in tetrahydrofuran (THF).
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The reaction is heated at 100°C for 3 hours under nitrogen.
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The product is precipitated in water, filtered, and recrystallized from hexane:ethyl acetate (3:1 v/v).
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Bromo-3-methylbenzenesulfonyl chloride |
| Reagent | 6-Methylpyridin-2-amine |
| Catalyst | Pyridine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Yield | 70–90% |
X-ray crystallography confirms the molecular structure, with a dihedral angle of 66.87° between the pyridine and benzene rings. Intramolecular N–H···Br hydrogen bonding and π-stacking interactions (centroid distance: 3.757 Å) stabilize the crystal lattice.
Optimization Strategies
Catalytic Systems
Amberlyst-15 and (1s)-(+)-10-camphorsulfonic acid enhance reaction efficiency in multicomponent syntheses. For example, Amberlyst-15 increases the yield of analogous sulfonamides to 80% by facilitating proton transfer during the coupling step.
Solvent Effects
Polar aprotic solvents like THF or dichloromethane improve solubility of the sulfonyl chloride, while nonpolar solvents (e.g., toluene) reduce side reactions. A mixed solvent system (hexane:ethyl acetate) optimizes recrystallization purity.
Industrial Production
Scale-Up Considerations
Industrial synthesis employs continuous-flow reactors for sulfonation and automated purification systems. Key parameters include:
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Temperature Control : Precision heating (±1°C) prevents decomposition.
-
Catalyst Recovery : Amberlyst-15 is reused for up to five cycles without significant activity loss.
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Waste Management : HCl gas generated during sulfonation is neutralized with NaOH scrubbers.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
Pharmacological Properties
4-Bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibits several pharmacological activities that make it a candidate for drug development:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on various carbonic anhydrases (CAs), which are crucial for regulating physiological processes such as acid-base balance and fluid secretion. The sulfonamide group is known to interact with the active sites of these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy .
- Anticancer Activity : Preliminary studies suggest that derivatives of benzenesulfonamides can exhibit cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer. The structural modifications in 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide may enhance its activity against specific tumor types .
Synthetic Methodologies
The synthesis of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be achieved through various chemical pathways, notably:
- Chemodivergent Synthesis : Recent studies have highlighted methods for synthesizing N-(pyridin-2-yl) amides from a-bromoketones and 2-aminopyridines under mild conditions. The use of iodine and tert-butyl hydroperoxide (TBHP) allows for selective formation of the desired sulfonamide derivatives .
- Multi-Step Synthesis : The compound can also be synthesized via multi-step processes involving the reaction of commercially available amines with chloroacetyl chloride, followed by nucleophilic substitution reactions to yield the final sulfonamide product .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide:
Case Study 1: Interaction with Human Serum Albumin
A study investigated the binding mechanism of this compound to human serum albumin (HSA), revealing that it interacts through hydrophobic interactions and hydrogen bonding. This binding alters the conformation of HSA, potentially enhancing its therapeutic efficacy by improving solubility and bioavailability .
| Property | Value |
|---|---|
| Binding Constant | |
| Interaction Type | Static fluorescence quenching |
| Alteration in HSA | Increased esterase capacity |
Case Study 2: Inhibition of Carbonic Anhydrases
Research has shown that derivatives of benzenesulfonamides, including 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, exhibit significant inhibitory activity against carbonic anhydrases. These findings suggest potential applications in treating conditions related to abnormal CO2/HCO3− transport .
| Enzyme Type | Inhibition Activity |
|---|---|
| Carbonic Anhydrase I | High nanomolar activity |
| Carbonic Anhydrase II | Moderate nanomolar activity |
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways .
Comparison with Similar Compounds
A. Anticancer Activity
- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) exhibit IC50 values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116), respectively. These compounds outperform 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide analogs in cytotoxicity, likely due to their indole-based substituents enhancing DNA intercalation or enzyme inhibition .
B. HIV Integrase (HIV-IN) Inhibition
- Styrylquinoline-derived benzenesulfonamides with a nitro group at the para-position of the benzenesulfonamide moiety (e.g., compound IIIi) show 96.7% HIV-IN inhibition, compared to 82.0% for methyl-substituted analogs. The electron-withdrawing nitro group increases acidity, facilitating chelation with metallic cofactors critical for enzyme inhibition.
C. Anti-Inflammatory and Analgesic Activity
- Compound A (4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide) and Compound C exhibit anti-inflammatory effects comparable to diclofenac and indomethacin. The quinazolinone moiety in these compounds enhances COX-2 inhibition, a feature absent in 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, which lacks a fused heterocyclic system .
Molecular Docking and Binding Affinity
- Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives) show Gold Scores (GS) of 78.09 and 87.26, respectively, indicating strong PPARγ binding. The quinoline and pyridinyloxy groups in these compounds create π-π stacking and hydrogen-bonding interactions absent in 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, which may explain its lower predicted affinity .
Substituent Effects on Activity
Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro groups (electron-withdrawing) at the para-position of benzenesulfonamide enhance HIV-IN inhibition (96.7%) compared to methyl (82.0%) or methoxy (72.9%) groups .
- Bromine (electron-withdrawing) in 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide may moderately enhance binding but is less effective than nitro groups.
Biological Activity
4-Bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Chemical Formula : C13H13BrN2O2S
- CAS Number : 5091-19-0
- Molecular Weight : 325.23 g/mol
Antibacterial Activity
Research has indicated that compounds similar to 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibit significant antibacterial properties. A study evaluated various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that halogenated compounds, including those with a bromo substituent, showed enhanced antibacterial activity.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo Compound | E. coli | 0.0195 mg/mL |
| 4-Bromo Compound | Bacillus mycoides | 0.0048 mg/mL |
| 4-Bromo Compound | C. albicans | 0.0048 mg/mL |
These findings suggest that the presence of bromine in the structure significantly contributes to the compound's antimicrobial efficacy .
Antifungal Activity
The antifungal properties of related compounds have also been studied. For instance, several derivatives were tested against various fungal strains, yielding promising results:
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| Compound A | C. albicans | 16.69 - 78.23 |
| Compound B | Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that modifications in the chemical structure can lead to enhanced antifungal activity, making these compounds viable candidates for further development as antifungal agents .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies on cancer cell lines have shown that certain derivatives exhibit significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF7 (breast cancer) | 7.01 ± 0.60 |
| Compound Y | NCI-H460 (lung cancer) | 8.55 ± 0.35 |
| Compound Z | HeLa (cervical cancer) | 14.31 ± 0.90 |
The mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival, highlighting the potential for these compounds in cancer therapy .
Case Studies
- Interaction with Human Serum Albumin : A study utilizing multi-spectroscopic techniques revealed that the binding affinity of the compound to human serum albumin is moderate to strong, indicating its potential for therapeutic applications due to favorable pharmacokinetic properties .
- Inhibition of Lipoxygenase : Compounds similar to this sulfonamide have been shown to inhibit platelet-type lipoxygenase, which is implicated in various inflammatory diseases and cancers. This inhibition could provide a dual therapeutic approach by addressing both inflammation and tumor growth .
Q & A
What synthetic methodologies are recommended for preparing 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide?
Basic
The synthesis typically involves coupling a brominated benzene sulfonyl chloride derivative with a substituted aminopyridine. A general procedure (e.g., "Procedure D" in ) employs 4-bromo-3-methylbenzenesulfonyl chloride and 6-methylpyridin-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Key steps include:
- Dropwise addition of sulfonyl chloride to the amine at 0–5°C to minimize side reactions.
- Stirring at room temperature for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Advanced
Discrepancies between NMR peak assignments and crystallographic data often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or crystal packing forces. To resolve these:
- Perform 2D NMR experiments (e.g., NOESY, HSQC) to confirm proton-proton proximities and carbon connectivity.
- Compare experimental NMR shifts with DFT-calculated chemical shifts for both solution and solid-state conformers.
- Use single-crystal X-ray diffraction (as in ) to unambiguously determine bond angles, torsion angles, and spatial arrangements of bromo/methyl substituents .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic
Essential methods include:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyridyl protons at δ 6.9–8.1 ppm) and compare with analogs ().
- Mass spectrometry (EI-MS) : Confirm molecular weight (expected M⁺ at m/z ~353 for C₁₃H₁₃BrN₂O₂S).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positions) and quantify intermolecular interactions (e.g., S=O⋯H–C hydrogen bonds) .
How can reaction yields be improved for introducing bromine and methyl groups in benzenesulfonamide synthesis?
Advanced
Optimization strategies include:
- Directed ortho-metalation : Use a directing group (e.g., sulfonamide) to selectively brominate the benzene ring at the 4-position via Pd-catalyzed C–H activation.
- Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) under dry conditions.
- Monitor reaction progress using in-situ FTIR to detect intermediates and adjust reaction time/temperature dynamically .
What challenges arise in crystallizing sulfonamide derivatives, and how are they addressed?
Advanced
Crystallization challenges include polymorphism, solvent inclusion, and poor diffraction quality. Solutions involve:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) mixtures.
- Seeding : Introduce microcrystals of a known polymorph to guide nucleation.
- SHELX refinement : Use programs like SHELXL ( ) to handle twinning or disorder in the crystal lattice. For example, resolved disorder in the pyridyl ring using anisotropic displacement parameters and restraints .
How do computational methods predict the reactivity of brominated sulfonamides in medicinal chemistry?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- The bromine atom’s electron-withdrawing effect lowers the HOMO energy, making the sulfonamide less reactive toward oxidation.
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes in ), identifying key binding residues (e.g., hydrogen bonds with pyridyl N atoms) .
How do substituent electronic effects (bromo, methyl) influence biological activity?
Advanced
The bromo group enhances lipophilicity (logP) and steric bulk, potentially improving membrane permeability. The methyl group on the pyridine ring modulates π-π stacking and hydrogen-bonding capacity. To analyze:
- Compare IC₅₀ values of analogs () in enzyme assays.
- Use QSAR models to correlate substituent Hammett σ values with activity trends.
- Perform thermodynamic solubility assays to quantify bioavailability changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
